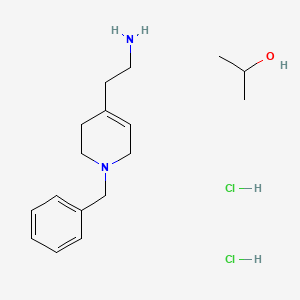
Thietan-3-yl pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietan-3-yl pyridine-4-carboxylate is a compound that belongs to the class of heterocyclic compounds. It features a thietane ring, which is a four-membered ring containing sulfur, attached to a pyridine ring, a six-membered ring containing nitrogen. This unique structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thietan-3-yl pyridine-4-carboxylate typically involves the formation of the thietane ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition of thioketones with alkenes to form the thietane ring . Another approach is the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Thietan-3-yl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Thietan-3-yl pyridine-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thietan-3-yl pyridine-4-carboxylate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins.
Comparison with Similar Compounds
Thiiranes: Three-membered sulfur-containing rings.
Oxiranes: Three-membered oxygen-containing rings.
Aziridines: Three-membered nitrogen-containing rings.
Oxetanes: Four-membered oxygen-containing rings.
Azetidines: Four-membered nitrogen-containing rings.
Uniqueness: Thietan-3-yl pyridine-4-carboxylate is unique due to its combination of a thietane ring and a pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
321724-35-0 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
thietan-3-yl pyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO2S/c11-9(12-8-5-13-6-8)7-1-3-10-4-2-7/h1-4,8H,5-6H2 |
InChI Key |
VXFUOZDROPPEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)OC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


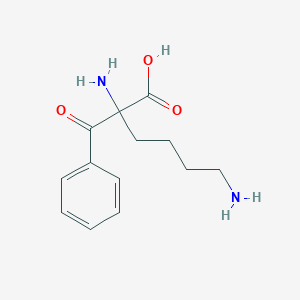
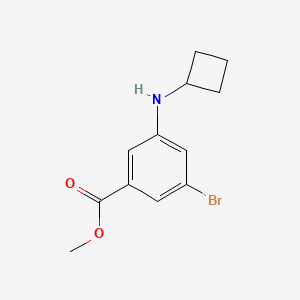

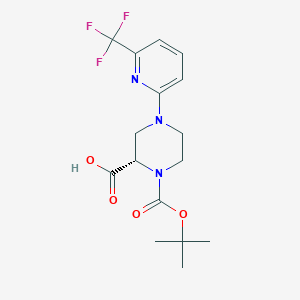
![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
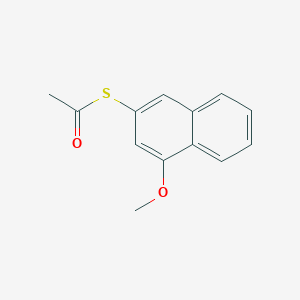
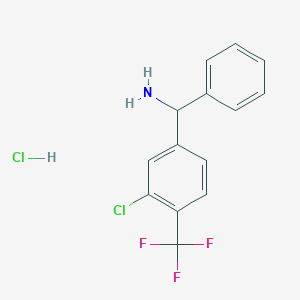
![(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13728711.png)
![6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one](/img/structure/B13728714.png)

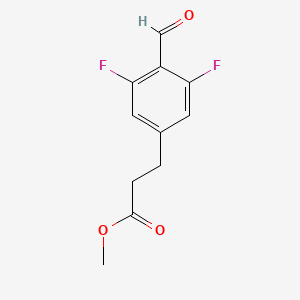

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]](/img/structure/B13728757.png)
